N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
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Overview
Description
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a PEG-based linker compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed for targeted protein degradation, which is a promising approach for the development of targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is synthesized by linking desthiobiotin, a modified form of biotin, with PEG (polyethylene glycol) chains that are terminated with t-butyl protected carboxyl groups. The t-butyl groups can be deprotected under acidic conditions .
Industrial Production Methods
The compound is typically produced in reagent grade for research purposes. It is available in various quantities and is shipped under ambient temperature conditions .
Chemical Reactions Analysis
Types of Reactions
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) primarily undergoes deprotection reactions where the t-butyl groups are removed under acidic conditions. This deprotection allows the carboxyl groups to participate in further chemical reactions .
Common Reagents and Conditions
Deprotection: Acidic conditions are used to remove the t-butyl protecting groups.
Linking Reactions: The free carboxyl groups can then be used to link with other molecules, such as in the synthesis of PROTACs.
Major Products Formed
The major products formed from these reactions are the deprotected forms of the compound, which can then be used in further synthetic applications .
Scientific Research Applications
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the production of research-grade chemicals and reagents .
Mechanism of Action
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-t-butyl ester: Similar in structure but contains biotin instead of desthiobiotin.
PEG4-t-butyl ester: Lacks the biotin or desthiobiotin moiety.
Desthiobiotin-PEG4: Similar but without the t-butyl protecting groups .
Uniqueness
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is unique due to its combination of desthiobiotin and PEG chains with t-butyl protected carboxyl groups. This structure allows it to be used specifically in the synthesis of PROTACs, providing a versatile tool for targeted protein degradation .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)/t33-,34+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELEIRDQBMWBK-SZAHLOSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75N3O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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